molecular formula C14H10BrClN2O2 B3861938 [(Z)-(4-bromophenyl)methylideneamino] N-(4-chlorophenyl)carbamate

[(Z)-(4-bromophenyl)methylideneamino] N-(4-chlorophenyl)carbamate

Cat. No.: B3861938
M. Wt: 353.60 g/mol
InChI Key: IOCAMIITEFOELM-MFOYZWKCSA-N
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Description

[(Z)-(4-bromophenyl)methylideneamino] N-(4-chlorophenyl)carbamate is an organic compound that features a combination of bromine, chlorine, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(4-bromophenyl)methylideneamino] N-(4-chlorophenyl)carbamate typically involves the condensation of 4-bromobenzaldehyde with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with phosgene or a phosgene equivalent to form the carbamate linkage.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and chlorine substituents.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products may include brominated or chlorinated quinones.

    Reduction: The primary amine derivative.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [(Z)-(4-bromophenyl)methylideneamino] N-(4-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [(Z)-(4-bromophenyl)methylideneamino] N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity. For example, the carbamate group can inhibit enzymes by forming a stable covalent bond with the active site.

Comparison with Similar Compounds

Similar Compounds

    [(Z)-(4-chlorophenyl)methylideneamino] N-(4-bromophenyl)carbamate: Similar structure but with reversed positions of bromine and chlorine.

    [(Z)-(4-fluorophenyl)methylideneamino] N-(4-chlorophenyl)carbamate: Fluorine substituent instead of bromine.

    [(Z)-(4-bromophenyl)methylideneamino] N-(4-methylphenyl)carbamate: Methyl group instead of chlorine.

Uniqueness

[(Z)-(4-bromophenyl)methylideneamino] N-(4-chlorophenyl)carbamate is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and interaction with biological targets. This unique combination can result in distinct pharmacological or chemical properties compared to its analogs.

Properties

IUPAC Name

[(Z)-(4-bromophenyl)methylideneamino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O2/c15-11-3-1-10(2-4-11)9-17-20-14(19)18-13-7-5-12(16)6-8-13/h1-9H,(H,18,19)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCAMIITEFOELM-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NOC(=O)NC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\OC(=O)NC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Z)-(4-bromophenyl)methylideneamino] N-(4-chlorophenyl)carbamate
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[(Z)-(4-bromophenyl)methylideneamino] N-(4-chlorophenyl)carbamate
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[(Z)-(4-bromophenyl)methylideneamino] N-(4-chlorophenyl)carbamate

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